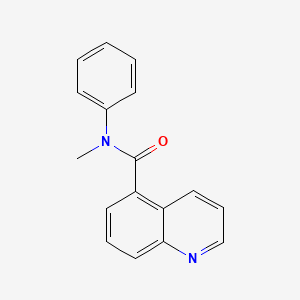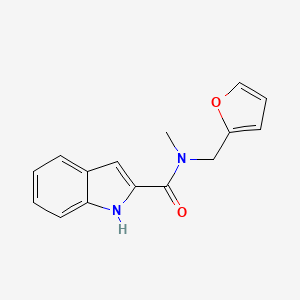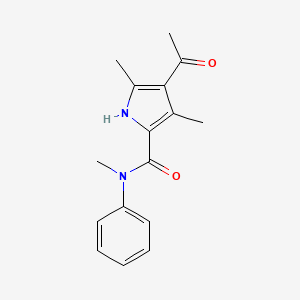
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide, also known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are molecules that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, URB597 can increase levels of endocannabinoids, leading to potential therapeutic benefits.
Wirkmechanismus
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide works by inhibiting FAAH, which leads to increased levels of endocannabinoids such as anandamide. Endocannabinoids are known to have analgesic, anti-inflammatory, and anxiolytic effects, among others. By increasing endocannabinoid levels, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide may be able to produce therapeutic effects in a variety of conditions.
Biochemical and Physiological Effects:
In addition to its effects on endocannabinoid levels, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have other biochemical and physiological effects. For example, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its effects on addiction. N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has also been shown to increase levels of the peptide hormone oxytocin, which is involved in social bonding and may contribute to its effects on anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is its selectivity for FAAH, which means that it does not interact with other enzymes or receptors in the body. This can make it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is its short half-life, which means that it may need to be administered multiple times in order to produce sustained effects.
Zukünftige Richtungen
There are many potential future directions for research on N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide and related compounds. Some possible areas of study include:
1. Developing more potent and selective FAAH inhibitors that can produce sustained effects with fewer doses.
2. Studying the effects of FAAH inhibition on other physiological processes beyond pain, anxiety, and addiction.
3. Investigating the potential therapeutic effects of N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide in human clinical trials.
4. Exploring the role of endocannabinoids in various disease states, such as cancer, neurodegenerative disorders, and inflammatory conditions.
5. Developing new methods for delivering N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide and related compounds, such as through transdermal patches or inhalation.
In conclusion, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is a potent and selective inhibitor of FAAH that has potential therapeutic benefits in a variety of conditions. Its mechanism of action involves increasing levels of endocannabinoids, which have analgesic, anti-inflammatory, and anxiolytic effects. N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been studied extensively in preclinical models and has shown promise as a potential therapeutic agent. Further research is needed to fully understand its effects and potential applications.
Synthesemethoden
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with 1-bromo-2-propanol to form the corresponding ester. This ester is then reacted with piperidine in the presence of a catalyst to form N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and addiction. In preclinical studies, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to reduce pain and inflammation, improve anxiety-like behaviors, and reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-13(2)20-10-8-17(9-11-20)19-18(21)16-7-6-14-4-3-5-15(14)12-16/h6-7,12-13,17H,3-5,8-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCUHYNVVHOFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)

![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)
![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)

![N-[4-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]phenyl]propanamide](/img/structure/B7476118.png)

![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)





